3-O-Carboxymethyl-D-glucose

Übersicht

Beschreibung

3-O-Carboxymethyl-D-glucose is a remarkable biomedical substance, showcasing immense potential in countering oxidative stress . Furthermore, its emerging role in the comprehensive research of neurodegenerative pathologies and cardiovascular maladies reinforces its invaluable stature within the biomedical sector .

Synthesis Analysis

The novel tobacco humectant 3-O-carboxymethyl-D-glucose is synthesized by taking D-glucose as a raw material, and introducing isopropylidene for protection and deprotection of the hydroxy of D-glucose .

Molecular Structure Analysis

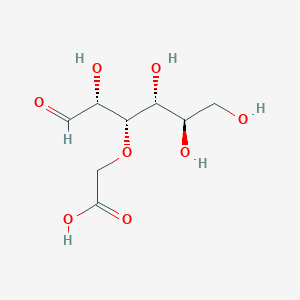

The molecular formula of 3-O-Carboxymethyl-D-glucose is C8H14O8 . The molecular weight is 238.19 g/mol . The InChI string is InChI=1S/C8H14O8/c9-1-4 (11)7 (15)8 (5 (12)2-10)16-3-6 (13)14/h2,4-5,7-9,11-12,15H,1,3H2, (H,13,14)/t4-,5+,7-,8-/m1/s1 .

Chemical Reactions Analysis

2,3-Di-O-Carboxymethyl-D-glucose is a pharmacologic substance utilized in the remediation of pathophysiological conditions arising from impaired glucose metabolism .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-O-Carboxymethyl-D-glucose include a molecular weight of 238.19 g/mol, a topological polar surface area of 145 Ų, a hydrogen bond donor count of 5, and a hydrogen bond acceptor count of 8 .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

3-O-Carboxymethyl-D-glucose, as a derivative of cellulose, has been extensively studied for its potential in biomedical applications . It has been found to have structural and biochemical properties that make it suitable for applications in tissue engineering, wound dressing, and drug delivery systems .

Tissue Engineering

Cellulose and its derivatives, including 3-O-Carboxymethyl-D-glucose, are widely used in tissue engineering . They serve as building blocks to produce materials of different microstructures and properties, which are needed for numerous biomedical applications .

Wound Dressing

The properties of 3-O-Carboxymethyl-D-glucose make it an excellent material for wound dressing . It can help to protect the wound from infection and promote healing .

Drug Delivery Systems

3-O-Carboxymethyl-D-glucose can be used in drug delivery systems . Its structural features allow it to carry and release drugs in a controlled manner, making it a promising material for this application .

Food Industry

In the food industry, 3-O-Carboxymethyl-D-glucose is used as a dietary emulsifier . It improves food quality, provides good mouthfeel, and increases food safety .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8/c9-1-4(11)7(15)8(5(12)2-10)16-3-6(13)14/h2,4-5,7-9,11-12,15H,1,3H2,(H,13,14)/t4-,5+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLHAEHOJVKYNN-IXROVEORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)OCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Carboxymethyl-D-glucose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-O-Carboxymethyl-D-glucose compare to other carboxymethyl-D-glucoses in terms of its formation during carboxymethylcellulose hydrolysis?

A1: Research suggests that the reactivity of hydroxyl groups in the glucopyranose unit of cellulose during acidic depolymerization influences the formation of different carboxymethyl-D-glucose isomers []. Specifically, the order of reactivity is O(6)H > O(2)H >> O(3)H. This implies that 6-O-carboxymethyl-D-glucose and 2-O-carboxymethyl-D-glucose are formed more readily than 3-O-carboxymethyl-D-glucose during carboxymethylcellulose hydrolysis [].

Q2: What are the potential benefits of using 3-O-Carboxymethyl-D-glucose as a tobacco humectant?

A2: Studies indicate that 3-O-Carboxymethyl-D-glucose exhibits excellent physical humidity retention performance in tobacco []. Additionally, sensory evaluations suggest that it can improve the smoking experience by reducing irritation and impure flavors, while enhancing mellow flavors and overall comfortableness [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)

![2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473897.png)

![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)

![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)

![3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1473912.png)